molecular formula C8H9NO2 B084002 4-Aminophenyl acetate CAS No. 13871-68-6

4-Aminophenyl acetate

Cat. No.: B084002
CAS No.: 13871-68-6
M. Wt: 151.16 g/mol
InChI Key: QVJWBJWRAPJXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyl acetate: is an organic compound with the molecular formula C8H9NO2. It is characterized by an aromatic ring with an amine group (NH2) attached at the para position and an ester group (CH3COO-) attached to the same ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Aminophenyl acetate are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophenyl acetate can be synthesized through several methods. One common method involves the reduction of 4-nitrophenyl acetate using hydrogen in the presence of a hydrogenation catalyst. The reaction is typically carried out at temperatures ranging from 0 to 60°C and under a hydrogen pressure of at least 4 MPa . Another method involves the acylation of 4-aminophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrophenyl acetate. This process is favored due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the complete reduction of the nitro group to an amine group while maintaining the integrity of the ester group.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of 4-nitrophenyl acetate.

    Reduction: Formation of 4-aminophenyl alcohol.

    Substitution: Formation of various acylated, sulfonated, or alkylated derivatives.

Scientific Research Applications

Chemistry: 4-Aminophenyl acetate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used as a substrate in enzyme assays to study the activity of esterases and amidases.

Medicine: The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy.

Industry: this compound is used in the production of polymers and resins. It is also employed in the manufacture of photographic chemicals and as a stabilizer in certain formulations.

Comparison with Similar Compounds

  • 4-Acetoxyaniline
  • 4-Aminophenylacetic acid
  • 4-Aminophenyl acetate hydrochloride
  • Phenol, 4-amino-, acetate (ester)

Comparison: this compound is unique due to its specific combination of an amine group and an ester group attached to the aromatic ring. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, this compound exhibits distinct reactivity patterns and applications, particularly in the fields of medicinal chemistry and industrial production .

Properties

IUPAC Name

(4-aminophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWBJWRAPJXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065668
Record name Phenol, 4-amino-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13871-68-6
Record name Phenol, 4-amino-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13871-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013871686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-amino-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 55 was prepared in the manner of compound 12 substituting 4-nitrophenyl acetate for compound 11 in part C-1 of Example 1. Synthesis of 4-(2-chloroacetylamino)phenyl acetate (56):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-chloroacetylamino)phenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxydiphenylamine (m.p. 70° C., b.p. 330° C.) is formed by heating hydroquinone with aniline and zinc chloride at 180°-185° C. (G. Heller, Ann., 1919, 418, p. 265; A. Calm and M. Phillip, Chem. Ber., 1883, 16, p. 1799; 1884, 17, p. 2431), or by reaction of p-aminophenol with bromobenzene and cuprous iodide (German Pat. No. 187,870). 4-Amino-2-nitrophenol (dark red plates, m.p. 128° C.) can be prepared by the procedure described in A. Girard, Bull. Soc. Chim. Fr., 1924, 35, p. 773) and 4-Amino-3-nitrophenol (m.p. 154° C.), can be formed from the nitration of 4-aminophenyl acetate as described in (Girard, loc. cit.);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound 55 was prepared in the manner of compound 12 substituting 4-nitrophenyl acetate for compound 11 in part C-1 of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenyl acetate
Reactant of Route 2
Reactant of Route 2
4-Aminophenyl acetate
Reactant of Route 3
Reactant of Route 3
4-Aminophenyl acetate
Reactant of Route 4
Reactant of Route 4
4-Aminophenyl acetate
Reactant of Route 5
4-Aminophenyl acetate
Reactant of Route 6
Reactant of Route 6
4-Aminophenyl acetate
Customer
Q & A

Q1: What is the primary application of 4-Aminophenyl Acetate in current research?

A1: this compound is primarily investigated as a substrate for amperometric biosensors designed to detect organophosphorus and carbamate pesticides [, ]. These pesticides inhibit acetylcholinesterase, an enzyme crucial for nerve function.

Q2: How does this compound function in these biosensors?

A2: In these biosensors, acetylcholinesterase hydrolyzes this compound. The resulting electroactive product is then detected amperometrically [, ]. Inhibition of the enzyme by pesticides leads to a decrease in the signal, allowing for pesticide detection.

Q3: Beyond pesticide detection, has this compound been explored for other applications?

A3: Yes, this compound has been utilized in the synthesis of Ethyl 2-(4-aminophenyl) Acetate. A study demonstrated the microwave-assisted synthesis of this compound using Novozyme 435, highlighting the potential of enzymatic methods in organic synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.